4-(Methylsulfinyl)-1-butylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfinylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCFKLOPJSLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187587-70-8 | |
| Record name | 4-methanesulfinylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
4-(Methylsulfinyl)-1-butylamine plays a crucial role in biological research due to its potential health benefits. Its biological activities include:
- Antioxidant Properties : Compounds containing sulfoxide groups, like this compound, exhibit significant antioxidant capabilities, which may be beneficial in combating oxidative stress-related diseases .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .
Precursor for Sulforaphane
One of the most notable applications of this compound is its use as a precursor for sulforaphane, a potent isothiocyanate found in cruciferous vegetables. Sulforaphane is well-studied for its anti-cancer properties and ability to activate detoxification enzymes .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the construction of more complex molecules relevant to various fields such as medicinal chemistry and agrochemicals .
Case Study 1: Detoxification Mechanisms
A study on herbivores demonstrated how sulfur-containing compounds like this compound play a role in detoxifying glucosinolates from host plants. This highlights the ecological significance of the compound in plant defense mechanisms and its metabolic interactions within herbivores .
Case Study 2: Antioxidant Research
Research investigating the antioxidant properties of sulfoxides has shown that compounds like this compound can effectively scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 4-(Methylsulfinyl)-1-butylamine and related compounds:
Key Research Findings
1-Butylamine vs. This compound
- 1-Butylamine is a volatile base used in gas sensors (e.g., Au/MoO₃ nanobelts detect 100 ppm 1-butylamine at 240°C) . Its lack of a sulfinyl group limits its polarity and stability compared to this compound.
- The methylsulfinyl group in this compound increases polarity and hydrogen-bonding capacity , making it less volatile and more suited for controlled synthetic reactions or biological applications .
Silyl Ether Analogue: 4-(tert-Butyldimethylsilyloxy)-1-butylamine
- This compound replaces the sulfinyl group with a silyl ether , which serves as a protecting group for amines in multi-step syntheses . Unlike sulfinyl groups, silyl ethers are hydrolytically labile , requiring careful handling under anhydrous conditions.
Omeprazole and Related PPIs
- PPIs like omeprazole , lansoprazole , and pantoprazole contain sulfinyl benzimidazole moieties critical for their mechanism. The sulfinyl group enables acid-activated conversion to sulfenamides, which covalently inhibit gastric H⁺/K⁺-ATPase .
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